molecular formula C11H18ClN B13497618 3-(3-Ethylphenyl)propan-1-amine hydrochloride

3-(3-Ethylphenyl)propan-1-amine hydrochloride

Cat. No.: B13497618
M. Wt: 199.72 g/mol
InChI Key: UNGHGVGTUCIZRI-UHFFFAOYSA-N
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Description

3-(3-Ethylphenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C11H17N. It is a derivative of phenylpropylamine, where the phenyl group is substituted with an ethyl group at the third position. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethylphenyl)propan-1-amine hydrochloride can be achieved through several methods. One common approach involves the alkylation of 3-ethylphenylacetonitrile with a suitable alkylating agent, followed by reduction of the nitrile group to the amine. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the catalytic hydrogenation of 3-ethylphenylacetonitrile in the presence of a metal catalyst such as palladium on carbon. This is followed by acidification with hydrochloric acid to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-(3-Ethylphenyl)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: The compound is investigated for its potential pharmacological properties, including its use in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Ethylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

3-(3-Ethylphenyl)propan-1-amine hydrochloride can be compared with other phenylpropylamine derivatives, such as:

    Phenylpropanolamine: Used as a decongestant and appetite suppressant.

    Amphetamine: A stimulant used in the treatment of ADHD and narcolepsy.

    Methamphetamine: A potent central nervous system stimulant.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

3-(3-ethylphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-2-10-5-3-6-11(9-10)7-4-8-12;/h3,5-6,9H,2,4,7-8,12H2,1H3;1H

InChI Key

UNGHGVGTUCIZRI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)CCCN.Cl

Origin of Product

United States

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